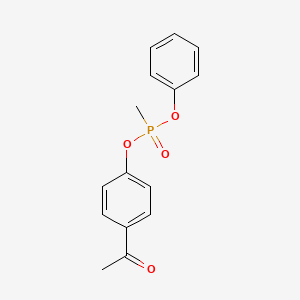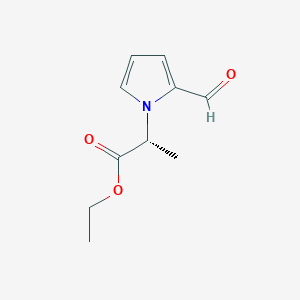
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is a chemical compound with the molecular formula C10H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
(R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid+ethanol→(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate+water
Industrial Production Methods
Industrial production methods for ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: ®-Ethyl 2-(2-carboxy-1H-pyrrol-1-yl)propanoate.
Reduction: ®-Ethyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoate.
Substitution: ®-Ethyl 2-(2-bromo-1H-pyrrol-1-yl)propanoate.
Wissenschaftliche Forschungsanwendungen
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving pyrrole derivatives.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate
- ®-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid
Uniqueness
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The ethyl ester group also provides distinct physicochemical properties compared to its methyl ester and free acid counterparts.
This compound’s unique combination of structural features makes it a valuable tool in various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
ethyl (2R)-2-(2-formylpyrrol-1-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-6-4-5-9(11)7-12/h4-8H,3H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
CTNICYZNJBUCOQ-MRVPVSSYSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)N1C=CC=C1C=O |
Kanonische SMILES |
CCOC(=O)C(C)N1C=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
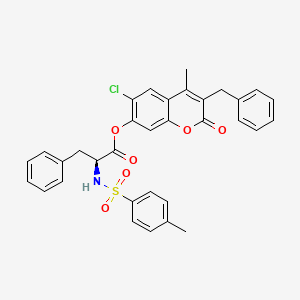
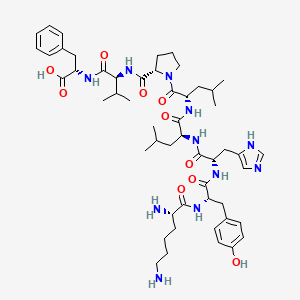
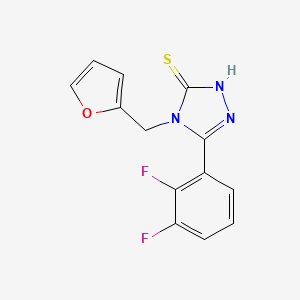

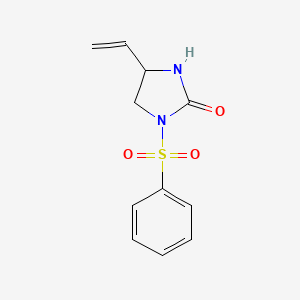
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)
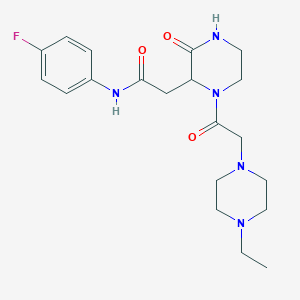

![Benzonitrile, 3-ethyl-4-[[2-(1-oxaspiro[4.4]non-6-ylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]-](/img/structure/B12625044.png)
![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)
